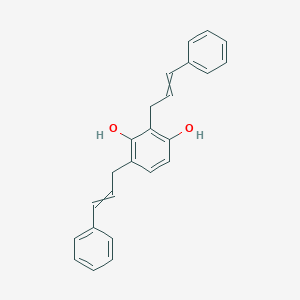
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes two phenylprop-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol typically involves the reaction of 3-phenylprop-2-en-1-ol with a suitable benzene derivative under specific conditions. One common method involves the use of a base-catalyzed intramolecular [4+2]-cycloaddition reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
科学研究应用
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenylprop-2-en-1-yl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol.
Dihydroxybenzenes: Compounds such as catechol and resorcinol, which have similar hydroxyl group arrangements.
Uniqueness
This compound is unique due to its dual phenylprop-2-en-1-yl groups, which provide distinct chemical and biological properties compared to other dihydroxybenzenes. This structural feature allows for more diverse interactions and applications in various fields.
属性
CAS 编号 |
920756-83-8 |
|---|---|
分子式 |
C24H22O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2,4-bis(3-phenylprop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H22O2/c25-23-18-17-21(15-7-13-19-9-3-1-4-10-19)24(26)22(23)16-8-14-20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2 |
InChI 键 |
HPRHWHLEJAEMKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCC2=C(C(=C(C=C2)O)CC=CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)


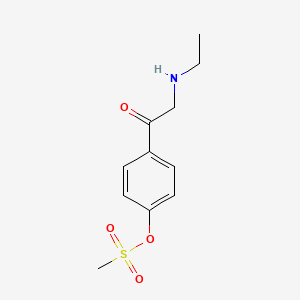

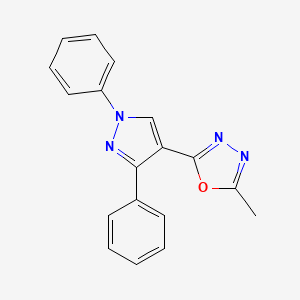
![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
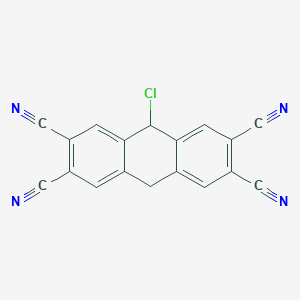
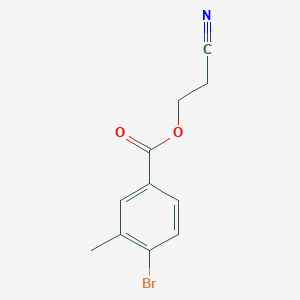
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
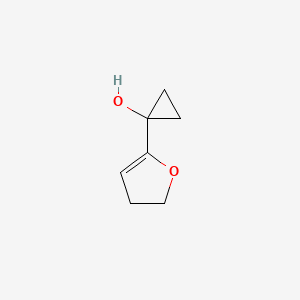
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
